JT010

Übersicht

Beschreibung

JT010 is a chemical compound known for its potent and selective activation of the transient receptor potential ankyrin 1 (TRPA1) channel. This receptor is involved in the perception of pain and the detection of environmental stimuli. This compound has been widely used in scientific research to study the role of TRPA1 in various biological processes .

Wissenschaftliche Forschungsanwendungen

JT010 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Aktivierung und Hemmung von TRPA1-Kanälen verwendet.

Biologie: Untersucht die Rolle von TRPA1 in sensorischen Neuronen und der Schmerzempfindung.

Medizin: Erforscht potenzielle therapeutische Anwendungen für die Schmerzbehandlung und Entzündungshemmung.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TRPA1-Kanäle abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung des TRPA1-Kanals. Der Mechanismus beinhaltet:

Bindung: this compound bindet kovalent an Cysteinreste im TRPA1-Kanal.

Aktivierung: Diese Bindung induziert eine Konformationsänderung, die den Kanal öffnet und den Einstrom von Kalziumionen ermöglicht.

Signalwege: Die Aktivierung von TRPA1 führt zu nachgeschalteten Signalwegen, die an der Schmerzempfindung und Entzündung beteiligt sind

Vorbereitungsmethoden

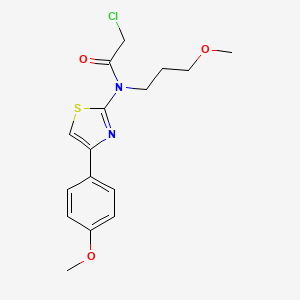

Synthetic Routes and Reaction Conditions: JT010 is synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent modifications. The key steps include:

- Formation of the thiazole ring by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone.

- Substitution of the bromine atom with a methoxypropyl group.

- Final acetylation to introduce the chloroacetamide group .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and times.

- Purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: JT010 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminaldehyde überführen.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chloracetamidgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminaldehyde.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wirkmechanismus

JT010 exerts its effects by selectively activating the TRPA1 channel. The mechanism involves:

Binding: this compound covalently binds to cysteine residues in the TRPA1 channel.

Activation: This binding induces a conformational change that opens the channel, allowing the influx of calcium ions.

Pathways: The activation of TRPA1 leads to downstream signaling pathways involved in pain perception and inflammation

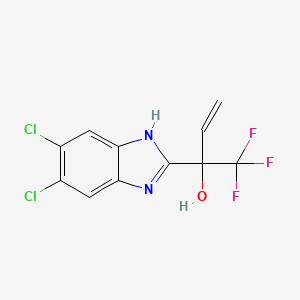

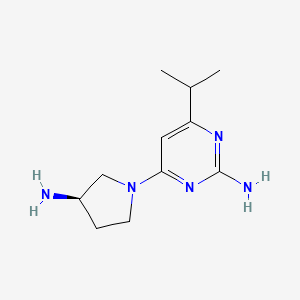

Vergleich Mit ähnlichen Verbindungen

JT010 ist in seiner hohen Potenz und Selektivität für TRPA1 im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen sind:

Allylisothiocyanat: Ein natürlicher TRPA1-Aktivator, der in Senföl vorkommt.

Zimtaldehyd: Ein weiterer natürlicher TRPA1-Aktivator, der in Zimt vorkommt.

ASP-7663: Ein synthetischer TRPA1-Aktivator mit geringerer Potenz im Vergleich zu this compound

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der TRPA1-Forschung macht.

Eigenschaften

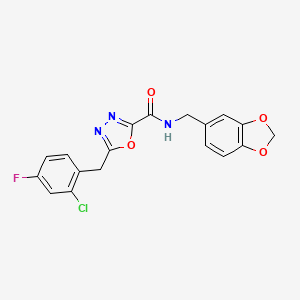

IUPAC Name |

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMAWJRXKGLWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336571 | |

| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-33-5 | |

| Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

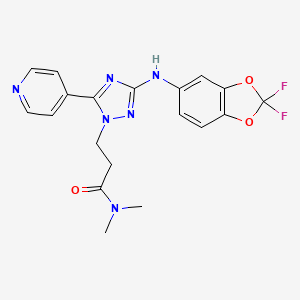

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)

![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)